Cas no 1500479-10-6 (2-(1-benzofuran-3-yl)butanoic acid)

2-(1-Benzofuran-3-yl)butanoic acid is a heterocyclic carboxylic acid featuring a benzofuran core substituted with a butanoic acid side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the development of bioactive molecules. The benzofuran moiety imparts aromatic stability and potential for π-π interactions, while the carboxylic acid group enables further functionalization through esterification, amidation, or other derivatization reactions. Its well-defined molecular structure and synthetic accessibility make it valuable for exploring structure-activity relationships in medicinal chemistry. The compound’s purity and stability under standard conditions further enhance its utility in research applications.
2-(1-benzofuran-3-yl)butanoic acid structure
1500479-10-6 structure
商品名:2-(1-benzofuran-3-yl)butanoic acid
CAS番号:1500479-10-6
MF:C12H12O3
メガワット:204.221883773804
CID:6489830
PubChem ID:23614454

2-(1-benzofuran-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-benzofuran-3-yl)butanoic acid
    • SCHEMBL4139411
    • EN300-1139276
    • 1500479-10-6
    • インチ: 1S/C12H12O3/c1-2-8(12(13)14)10-7-15-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,13,14)
    • InChIKey: UPJJQQPXZCMJNO-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C2C=CC=CC1=2)C(C(=O)O)CC

計算された属性

  • せいみつぶんしりょう: 204.078644241g/mol
  • どういたいしつりょう: 204.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 50.4Ų

2-(1-benzofuran-3-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1139276-0.05g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1139276-0.5g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1139276-0.1g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1139276-1g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6 95%
1g
$842.0 2023-10-26
Enamine
EN300-1139276-5.0g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6
5g
$2858.0 2023-05-23
Enamine
EN300-1139276-2.5g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1139276-5g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1139276-10g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1139276-1.0g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6
1g
$986.0 2023-05-23
Enamine
EN300-1139276-0.25g
2-(1-benzofuran-3-yl)butanoic acid
1500479-10-6 95%
0.25g
$774.0 2023-10-26

2-(1-benzofuran-3-yl)butanoic acid 関連文献

2-(1-benzofuran-3-yl)butanoic acidに関する追加情報

Introduction to 2-(1-Benzofuran-3-yl)butanoic Acid (CAS No. 1500479-10-6)

2-(1-Benzofuran-3-yl)butanoic acid (CAS No. 1500479-10-6) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential therapeutic applications. The structure of 2-(1-benzofuran-3-yl)butanoic acid consists of a benzofuran ring linked to a butanoic acid moiety, making it a promising candidate for various pharmacological studies.

The chemical formula of 2-(1-benzofuran-3-yl)butanoic acid is C12H12O3, and its molecular weight is approximately 204.22 g/mol. The compound is characterized by its distinct aromatic and carboxylic acid functionalities, which contribute to its chemical reactivity and biological properties. Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(1-benzofuran-3-yl)butanoic acid, facilitating its use in a wide range of scientific investigations.

In the realm of medicinal chemistry, 2-(1-Benzofuran-3-yl)butanoic acid has been studied for its potential as a lead compound in drug discovery. Research has shown that benzofurans, including this specific derivative, exhibit a variety of biological activities such as anti-inflammatory, antioxidant, and anticancer properties. These activities are attributed to the presence of the benzofuran ring, which can interact with various biological targets, including enzymes and receptors.

A recent study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of 2-(1-Benzofuran-3-yl)butanoic acid. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that 2-(1-Benzofuran-3-yl)butanoic acid could be a valuable candidate for the development of novel anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 2-(1-Benzofuran-3-yl)butanoic acid has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a potential lead for further anticancer drug development.

The antioxidant properties of 2-(1-Benzofuran-3-yl)butanoic acid have also been explored. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases. A study published in the journal Free Radical Biology and Medicine reported that 2-(1-Benzofuran-3-yl)butanoic acid effectively scavenged free radicals and protected cells from oxidative damage.

In addition to its biological activities, the physical properties of 2-(1-Benzofuran-3-yl)butanoic acid are important for its practical applications. The compound is typically a white crystalline solid with a melting point ranging from 95°C to 98°C. It is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in both laboratory research and pharmaceutical formulations.

The synthesis of 2-(1-Benzofuran-3-yl)butanoic acid has been optimized using various methods, including transition metal-catalyzed cross-coupling reactions and palladium-catalyzed arylation reactions. These synthetic routes have improved the yield and purity of the compound, making it more accessible for large-scale production and further research.

In conclusion, 2-(1-Benzofuran-3-yl)butanoic acid (CAS No. 1500479-10-6) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in modern drug discovery efforts.

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